5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside
Overview
Description
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate used in histochemical studies to detect specific enzyme activities, such as beta-glucuronidase and beta-glucosidase, within mammalian tissues. The compound reacts in the presence of these enzymes to produce a colored product that precipitates at the site of enzymatic activity, allowing for the visualization of the distribution of these enzymes within the tissue samples.
Synthesis Analysis
The synthesis of related bromo-indolyl-beta-D-glucopyranoside derivatives has been explored in various studies. For instance, the preparation of 3-(5-Bromoindolyl)-beta-D-glucopyranoside was achieved for the purpose of histochemical studies . Additionally, the bromination of methyl beta-D-glucopyranoside with tribromoimidazole and triphenylphosphine has been reported, leading to the formation of dibromo derivatives of glucopyranoside . These synthetic approaches provide insights into the methods that could potentially be applied to the synthesis of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside.
Molecular Structure Analysis
The molecular structure of bromo-indolyl-beta-D-glucopyranoside derivatives is characterized by the presence of a bromo-indolyl moiety linked to a glucopyranoside unit. The specific substitution pattern on the indolyl ring, such as the presence of bromo and chloro substituents, influences the reactivity and the colorimetric properties of the compound upon enzymatic cleavage .
Chemical Reactions Analysis
The chemical reactions involving bromo-indolyl-beta-D-glucopyranoside derivatives typically involve the enzymatic cleavage of the glucopyranoside moiety, leading to the formation of a chromogenic indigo dye. For example, the reaction product of 3-(5-Bromoindolyl)-beta-D-glucopyranoside following incubation with tissue sections is 5,5'-dibromoindigo, which is highly chromogenic . The specificity of the reaction and its susceptibility to inhibitors such as saccharo-1-4-lactone can be used to distinguish between different glycosidase activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-indolyl-beta-D-glucopyranoside derivatives are influenced by the substituents on the indolyl ring and the glucopyranoside unit. These compounds are typically designed to be soluble in aqueous solutions to facilitate histochemical studies. The optimal pH for the enzymatic reaction of these substrates is often in the acidic range, as reported to be between pH 4.0 to 5.4 for the detection of beta-glucuronidase . The solubility, stability, and colorimetric properties of these compounds are crucial for their application in histochemical analysis.
Scientific Research Applications
1. Histochemical Applications
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside has been used in histochemical studies. For instance, Pearson, Standen, and Esterly (1967) used a related compound, 5-bromo-4-chloroindol-3-yl-beta-D-glucopyruroniside, to demonstrate beta-D-glucuronidase in rat tissues. This technique, which does not require ferri-ferrocyanide or a final coupling step, offers a specific and distinguishable reaction from other glycosidases and has wide tissue distribution (Pearson, Standen, & Esterly, 1967).
2. Bacterial Identification
The compound has proven useful in microbiology for the identification of bacteria. Watkins et al. (1988) found that 5-bromo-4-chloro-3-indoxyl-beta-D-glucuronide is effective in the rapid and specific identification of Escherichia coli in shellfish and wastewater analysis, demonstrating low false-negative and false-positive rates (Watkins et al., 1988).
3. Enzyme Activity Detection
Kiernan (2007) discussed the use of indoxyl esters and glycosides, including 5-bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside, as chromogenic substrates for detecting enzyme activities in various scientific fields. These substrates are particularly effective in histochemistry, biochemistry, and bacteriology for localizing enzymes (Kiernan, 2007).
4. Study of Macrophage Differentiation
Bennett and Pearson (1969) employed 5-bromo-4-chloro-substituted indoxyl glycosides to study the cytochemistry of macrophages. They observed increases in lysosomes and enzyme activities during cell culture, suggesting the compound's utility in studying physiological and pathological processes (Bennett & Pearson, 1969).
5. Kinetic Studies of Enzymes
Horwitz, Eastwaran, and Kowalczyk (1969) conducted a kinetic study of the hydrolysis of 5-bromo-4-chloroindol-3-yl β-d-glucopyranoside by almond emulsin. Their findings demonstrate the compound's potential in evaluating kinetic parameters of hydrolytic enzymes (Horwitz, Eastwaran, & Kowalczyk, 1969).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230382 | |
Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside | |
CAS RN |
93863-89-9 | |
Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93863-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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